10-Déazaaminoptérine

Vue d'ensemble

Description

GNF-PF-173, également connu sous le nom de 10-Deazaaminoptérine, est un composé chimique qui a suscité l'intérêt de la recherche scientifique en raison de ses applications potentielles dans divers domaines. Il s'agit d'un dérivé de l'aminoptérine et est connu pour son rôle d'antagoniste du folate. Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de certains types de cancer et d'infections parasitaires .

Applications De Recherche Scientifique

GNF-PF-173 has a wide range of scientific research applications, including:

Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and pathways.

Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.

Medicine: Explored for its potential as an anticancer agent and its ability to inhibit the growth of certain parasites.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

Target of Action

10-Deazaaminopterin, also known as PDX, is a new class of rationally designed antifolates . Its primary target is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the cellular synthesis of DNA building blocks, such as thymidylate, and is critical for cell proliferation .

Mode of Action

10-Deazaaminopterin interacts with its target, DHFR, resulting in the inhibition of the enzyme . This interaction disrupts the regeneration of the reduced tetrahydrofolate pool required in purine base biosynthesis . The design of 10-Deazaaminopterin was aimed at improving membrane transport and polyglutamylation in tumor cells, resulting in increased intracellular accumulation and enhanced cytotoxicity . It is the most efficient permeant for the RFC-1-mediated internalization and substrate for folylpolyglutamate synthetase .

Biochemical Pathways

The inhibition of DHFR by 10-Deazaaminopterin affects the folate-mediated coenzyme pathways . This action interferes with the regeneration of the reduced tetrahydrofolate pool required in purine base biosynthesis . The disruption of these biochemical pathways leads to the inhibition of cell proliferation .

Pharmacokinetics

In terms of pharmacokinetics, 10-Deazaaminopterin demonstrates a mean area under the curve of 20.6 μmol·h, and the mean terminal half-life is 8 hours . The recommended Phase II dose is 150 mg/m^2 biweekly . The normalized clearance of 10-Deazaaminopterin is approximately 1.5 times that reported for methotrexate (125 vs 80 ml/min per m^2) in adults .

Action Environment

The action, efficacy, and stability of 10-Deazaaminopterin can be influenced by environmental factors. For instance, the expression of genes controlling internalization (RFC-1) and polyglutamylation of 10-Deazaaminopterin in tumor cells can serve as correlates of response .

Analyse Biochimique

Biochemical Properties

10-Deazaaminopterin plays a crucial role in biochemical reactions by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway . This inhibition leads to a reduction in tetrahydrofolate levels, which are essential for the synthesis of purines and thymidylate, thereby disrupting DNA synthesis and cell division . 10-Deazaaminopterin interacts with the reduced folate carrier (RFC-1) for internalization and is a substrate for folylpolyglutamate synthetase, which enhances its retention and efficacy within cells .

Cellular Effects

10-Deazaaminopterin has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by disrupting DNA synthesis, leading to cell cycle arrest and apoptosis . In cancer cells, 10-Deazaaminopterin has been shown to enhance cytotoxicity compared to methotrexate, another antifolate . It influences cell signaling pathways by modulating the expression of genes involved in folate metabolism and cell cycle regulation .

Molecular Mechanism

At the molecular level, 10-Deazaaminopterin exerts its effects by binding to and inhibiting dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition leads to a depletion of thymidylate and purine nucleotides, which are necessary for DNA replication and repair . Additionally, 10-Deazaaminopterin undergoes polyglutamylation, which enhances its retention and potency within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Deazaaminopterin have been observed to change over time. The compound is relatively stable and maintains its efficacy over extended periods . Long-term studies have shown that 10-Deazaaminopterin can lead to sustained inhibition of tumor growth and prolonged survival in animal models . Its stability and degradation can be influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of 10-Deazaaminopterin vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 10-Deazaaminopterin can cause adverse effects such as mucositis and myelosuppression . The optimal dosage for achieving therapeutic efficacy while minimizing toxicity has been identified in various studies .

Metabolic Pathways

10-Deazaaminopterin is involved in the folate metabolic pathway, where it inhibits dihydrofolate reductase . This inhibition disrupts the synthesis of tetrahydrofolate, leading to a reduction in the production of purines and thymidylate . The compound also interacts with folylpolyglutamate synthetase, which enhances its retention and efficacy within cells .

Transport and Distribution

10-Deazaaminopterin is transported and distributed within cells and tissues through the reduced folate carrier (RFC-1) . This transporter facilitates the internalization of the compound into cells, where it undergoes polyglutamylation to enhance its retention and potency . The distribution of 10-Deazaaminopterin within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 10-Deazaaminopterin is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures that 10-Deazaaminopterin can effectively inhibit its target enzyme .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de GNF-PF-173 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation d'acides et de bases forts, ainsi que de températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de GNF-PF-173 suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend l'utilisation de réacteurs à grande échelle, un contrôle précis de la température et des techniques de purification efficaces telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

GNF-PF-173 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres oxydants dans des conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs dans des conditions anhydres.

Substitution : Nucléophiles tels que les halogénures, les amines et les alcools dans diverses conditions, notamment en milieu acide, basique ou neutre.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de GNF-PF-173 peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

Applications de la recherche scientifique

GNF-PF-173 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde dans les réactions chimiques pour étudier les mécanismes et les voies réactionnelles.

Biologie : Étudié pour son rôle dans l'inhibition d'enzymes et de voies spécifiques dans les systèmes biologiques.

Médecine : Exploré pour son potentiel comme agent anticancéreux et sa capacité à inhiber la croissance de certains parasites.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques

Mécanisme d'action

Le mécanisme d'action de GNF-PF-173 implique son rôle d'antagoniste du folate. Il inhibe l'enzyme dihydrofolate réductase, qui est essentielle à la synthèse du tétrahydrofolate. Cette inhibition perturbe la synthèse des nucléotides, conduisant à l'inhibition de la synthèse de l'ADN et de la division cellulaire. Ce mécanisme est particulièrement efficace dans les cellules en division rapide, telles que les cellules cancéreuses et certains parasites .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthotrexate : Un autre antagoniste du folate utilisé dans le traitement du cancer et des maladies auto-immunes.

Pemetrexed : Un antagoniste du folate utilisé dans le traitement de certains types de cancer, en particulier le cancer du poumon.

Pralatrexate : Un antagoniste du folate utilisé dans le traitement du lymphome à cellules T périphériques.

Unicité

GNF-PF-173 est unique dans sa structure et son mécanisme d'action spécifique. Contrairement à d'autres antagonistes du folate, il présente une modification de désazation, ce qui augmente son affinité de liaison et sa spécificité pour la dihydrofolate réductase. Cela en fait un inhibiteur puissant avec des avantages potentiels en termes d'efficacité et de sécurité .

Propriétés

IUPAC Name |

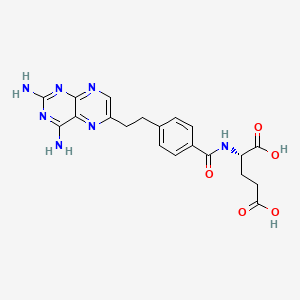

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFLRHWJJKLPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52454-37-2 | |

| Record name | NSC311469 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.